molecular formula C10H13NO4 B12870731 Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12870731
M. Wt: 211.21 g/mol
InChI Key: YEJNZXCXQQDDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde under acidic or basic conditions. The reaction is followed by cyclization to form the pyrrole ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The ethoxy and formyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can affect the compound’s biological activity and its role in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the formyl and ethoxy groups.

    Methyl 4-methyl-1H-pyrrole-2-carboxylate: Similar but lacks the ethoxy and formyl groups.

Uniqueness

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethoxy and formyl groups, which provide additional sites for chemical modification and potential biological activity .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO4/c1-4-15-9-6(2)11-8(7(9)5-12)10(13)14-3/h5,11H,4H2,1-3H3

InChI Key

YEJNZXCXQQDDNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(NC(=C1C=O)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.